molecular formula C20H16FN3O B2986293 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-94-5

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2986293
CAS RN: 1359483-94-5
M. Wt: 333.366
InChI Key: UKTIUUAIBAIBGQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrazine derivative that exhibits unique properties, making it an attractive candidate for various research studies.

Scientific Research Applications

Discovery and Characterization of Novel GPR39 Agonists

Research has identified kinase inhibitors that also act as novel GPR39 agonists. These compounds show probe-dependent and pathway-dependent allosteric modulation by zinc, highlighting zinc's role as an allosteric potentiator of GPR39 activation. This discovery expands potential kinase off-targets to include G protein–coupled receptors, indicating a broader application in drug development and therapeutic interventions (Sato et al., 2016).

Antitumor Properties of Fluorinated Benzothiazoles

Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and shown potent cytotoxicity in vitro against specific cancer cell lines. This research underlines the potential of fluorinated compounds in cancer therapy, with one compound being the focus of pharmaceutical and preclinical development due to its broad spectrum antitumor activity and the induction of crucial enzymes for antitumor specificity (Hutchinson et al., 2001).

Synthesis and Bioactivity Studies of Benzylidenehydrazino-pyrazoles

A series of benzylidenehydrazino-pyrazoles with substituted benzaldehydes demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors. This research highlights the relevance of fluorinated pyrazole derivatives in developing anti-tumor agents (Gul et al., 2016).

Electrochemical Properties of Fluorinated Pyrazoles

The electrochemical investigation of fluorinated substrates in ionic liquid reveals the feasibility of oxidative ring closure reactions in sustainable methods. This study provides insights into synthesizing pyrazolotriazoles, indicating the potential for environmentally friendly production processes (Costea et al., 2014).

Computational Evaluation of Pyrazole Derivatives

Research involving computational techniques has explored the reactive properties of pyrazole derivatives, indicating their potential as inhibitors against specific enzymes. This suggests the utility of these compounds in developing new drugs, particularly against tuberculosis (Thomas et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-14-3-2-4-15(11-14)13-23-9-10-24-19(20(23)25)12-18(22-24)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIUUAIBAIBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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